Kinase Inhibition Selectivity: Superior Pim-1 Potency vs. Reference Inhibitor
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold demonstrate superior Pim-1 kinase inhibition compared to the reference inhibitor quercetin. Compound 5d, a 3-phenylpyrazolo[1,5-a]pyrimidine derivative, achieved an IC50 of 0.54 µM, representing a 1.7-fold improvement in potency over quercetin (IC50 = 0.91 µM) [1]. Furthermore, this scaffold class exhibits selectivity for Pim-1 and Pim-3 over Pim-2, a critical advantage for minimizing off-target effects [1].
| Evidence Dimension | Pim-1 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.54 µM (Compound 5d) |
| Comparator Or Baseline | Quercetin (IC50 = 0.91 µM) |
| Quantified Difference | 1.7-fold more potent than quercetin |
| Conditions | In vitro Pim-1 kinase assay |
Why This Matters
Quantitative superiority in target engagement is essential for selecting a lead scaffold in kinase inhibitor drug discovery programs.
- [1] Mohammed, E. Z., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168. View Source
